molecular formula C12H16N2O4 B3121136 Methyl 4-((tert-butoxycarbonyl)amino)nicotinate CAS No. 280115-84-6

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

Cat. No. B3121136
CAS RN: 280115-84-6
M. Wt: 252.27 g/mol
InChI Key: NVOXRLPYLKOSJZ-UHFFFAOYSA-N
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Description

“Methyl 4-((tert-butoxycarbonyl)amino)nicotinate” is a chemical compound with the CAS Number: 280115-84-6 . It has a molecular weight of 252.27 and is commonly used in scientific research. It exhibits diverse applications in fields like organic synthesis, medicinal chemistry, and drug discovery.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

Nonaqueous Determination of the Tert-Butyloxycarbonyl Group

A method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, crucial for the accurate determination of this protective group in peptide synthesis. This technique simplifies the process by using perchloric acid in acetic acid for cleavage and sodium methylate for back titration, highlighting its utility in synthetic chemistry applications (Ehrlich-Rogozinski, 1974).

Synthesis of Microsporin B Key Amino Acid Fragment

The synthesis of key amino acid fragments for microsporin B, utilizing tert-butyloxycarbonyl protection. This work showcases the application in synthesizing complex natural products, where specific stereochemistry and functional group protection are essential (Swaroop et al., 2014).

Synthesis of Protected l-Dap Methyl Esters

Developing a synthetic strategy for orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid, an important non-proteinogenic amino acid. This approach utilizes tert-butyloxycarbonyl among other protecting groups, underlining its significance in the synthesis of biologically relevant compounds (Temperini et al., 2020).

Synthesis of Biotin Intermediates

Illustrating the synthesis of an intermediate for Biotin production, highlighting the role of tert-butyloxycarbonyl protection in the biosynthesis of essential biomolecules like fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Isotopomers Synthesis for Vibrational Reporter Analysis

The synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester demonstrates the application of tert-butyloxycarbonyl in the preparation of compounds for spectroscopic studies, showing the impact of cyanation solvent on isotopic enrichment (Bazewicz et al., 2011).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . These correspond to potential hazards if swallowed, in contact with skin, or if it gets in the eyes. It can also cause respiratory irritation .

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-6-13-7-8(9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOXRLPYLKOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159409
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280115-84-6
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280115-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 4-(Boc-amino)pyridine-3-carboxylic acid (1.04 g, 4.37 mmol) in methanol (3.5 mL) was added a 2 M solution of (trimethylsilyl)diazomethane in hexanes (3.5 mL, 7 mmol). After 15 min, acetic acid was added and the solvents were removed in vacuo. The residue was chromatographed over silica gel, eluting with a step gradient of 20% ethyl acetate in hexanes through 70% ethyl acetate in hexanes. The product containing fractions were combined and concentrated in vacuo to give the title compound (0.894 g, 81%) as a white solid.
Quantity
1.04 g
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reactant
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3.5 mL
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hexanes
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3.5 mL
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Yield
81%

Synthesis routes and methods II

Procedure details

Formula 504 where R1, R3 and R4 are H; W, Y and Z are —C═; and X is —N═: To a solution of methanol (100 mL) and N-Boc-4-amino-3-pyridine carboxyaldehyde (8.3 g, 37.3 mmol), were added N-iodosuccinimide (21.0 g, 93.4 mmol) and potassium carbonate (12.9 g, 93.4 mmol) at room temperature. The mixture was stirred for 1 hour and then poured into a saturated Na2S2O3 solution (100 mL). After further dilution with water (100 mL) the mixture was extracted with dichloromethane (3×100 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure to give the pure desired methyl ester product, 4-tert-butoxycarbonylamino-nicotinic acid methyl ester (9.0 g, 96%). MS (Cl) m/e: 253.1.
[Compound]
Name
Formula 504
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0 (± 1) mol
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100 mL
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8.3 g
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21 g
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12.9 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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